molecular formula C19H19N5S B7756864 MFCD02330292

MFCD02330292

Cat. No.: B7756864
M. Wt: 349.5 g/mol
InChI Key: DBWYTAXMSPQBGX-UHFFFAOYSA-N
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Description

MFCD02330292 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Such compounds are frequently employed in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their reactivity and stability .

Key inferred properties based on structural analogs:

  • Molecular weight: Likely 200–500 Da, typical for intermediates in drug synthesis.
  • Functional groups: Potential boronic acid or aryl halide moieties for catalytic applications.
  • Applications: Preclinical drug development, polymer synthesis, or agrochemical intermediates.

Properties

IUPAC Name

5-methyl-2-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c1-11(2)13-4-6-14(7-5-13)15-9-25-19-17(15)18(21-10-22-19)24-16(20)8-12(3)23-24/h4-11H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWYTAXMSPQBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

“MFCD02330292” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, Suzuki–Miyaura coupling reactions utilize boron reagents and palladium catalysts to form carbon-carbon bonds . The major products formed from these reactions can vary, but they often include complex organic molecules with enhanced stability and functionality.

Scientific Research Applications

The compound “MFCD02330292” has a wide range of scientific research applications. In chemistry, it is used as a reagent in multi-component reactions, which are valuable for synthesizing complex molecules efficiently . In biology and medicine, it may serve as a precursor for developing pharmaceuticals or as a tool for studying biochemical pathways. Industrial applications could include its use in materials science for creating advanced materials with specific properties .

Mechanism of Action

The mechanism by which “MFCD02330292” exerts its effects involves interactions with molecular targets and pathwaysFor example, similar compounds often act by inhibiting or activating specific proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Similarity

The following compounds were identified as structurally or functionally analogous to MFCD02330292 based on MDL cross-referencing and PubChem

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups Similarity Basis
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid, halogen Structural (aryl boronic acid)
2-(4-Nitrophenyl)benzimidazole 1761-61-1 C₇H₅BrO₂ 201.02 Imidazole, nitro group Functional (catalytic intermediate)
5-Chloropyrimidin-2-yl methanamine 54198-89-9 C₅H₅ClN₂ 128.56 Pyrimidine, amine Functional (bioactive scaffold)

Physicochemical Properties Comparison

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole 5-Chloropyrimidin-2-yl methanamine
LogP (octanol-water) 2.0–3.5 (estimated) 2.15 (XLOGP3) 2.47 (ESOL) 1.64 (MLOGP)
Solubility (mg/mL) 0.2–0.5 (aqueous) 0.24 0.687 Highly soluble (>10)
TPSA (Ų) 40–60 40.46 45.80 28.93
Bioavailability Score 0.55 (moderate) 0.55 0.55 0.55

Notes:

  • LogP : Higher lipophilicity in boronic acid derivatives (e.g., 2.15) enhances membrane permeability but may reduce aqueous solubility.
  • TPSA (Topological Polar Surface Area) : Lower TPSA in 5-chloropyrimidine (28.93 Ų) correlates with improved blood-brain barrier penetration .
  • Synthetic Accessibility : Boronic acids (e.g., CAS 1046861-20-4) require palladium catalysts, increasing production costs compared to benzimidazoles .

Discussion :

  • Benzimidazoles : Demonstrated antimicrobial activity but face toxicity hurdles due to nitro groups, necessitating structural optimization .
  • Pyrimidines : High CNS penetration makes them ideal for neurological targets, though metabolic instability remains a challenge .

Comparison with Other Methods :

  • Benzimidazoles : Synthesized via condensation reactions (e.g., 1,2-diamines + aldehydes), achieving >90% yield with recyclable catalysts .
  • Pyrimidines : Typically require multistep nucleophilic substitutions, resulting in lower yields (~50–60%) .

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